molecular formula C19H8BrF3N2O3S B11503259 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11503259
M. Wt: 481.2 g/mol
InChI Key: TXRDAQWKWOPREP-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinolone core, a thiazole ring, and a bromophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions can introduce new functional groups to the thiazole or bromophenyl rings .

Scientific Research Applications

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H8BrF3N2O3S

Molecular Weight

481.2 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H8BrF3N2O3S/c20-9-3-1-8(2-4-9)13-7-29-19(24-13)25-6-11(18(27)28)17(26)10-5-12(21)14(22)15(23)16(10)25/h1-7H,(H,27,28)

InChI Key

TXRDAQWKWOPREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)F)F)C(=O)O)Br

Origin of Product

United States

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